1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazinium methanesulphonate
Description
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazinium methanesulphonate is a sulfur-containing tricyclic compound featuring a dibenzo[b,f]thiepin core substituted with a chlorine atom at position 6. The structure includes a 4-methylpiperazine moiety linked to the thiepin ring system, with methanesulphonate as the counterion. This compound is part of a class of psychoactive agents structurally related to phenothiazines and dibenzothiazepines, which are known for their interactions with dopamine and serotonin receptors .
Properties
CAS No. |
42505-79-3 |
|---|---|
Molecular Formula |
C20H25ClN2O3S2 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C19H21ClN2S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,13,17H,8-12H2,1H3;1H3,(H,2,3,4) |
InChI Key |
XQRUOHZMMIUQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O |
Related CAS |
13448-22-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Preparation of the Dibenzothiepin Core
Starting Material: 2-iodo-4,5-dimethoxyphenylacetic acid is reacted with 4-chlorothiophenol under alkaline conditions (potassium hydroxide in water) and copper catalyst at reflux. This yields 2-(4-chlorophenylthio)-4,5-dimethoxyphenylacetic acid after acidification and crystallization (m.p. 131-133°C).
Cyclization to Ketone: The acid is converted to a phosphate ester using phosphorus pentoxide and benzene, followed by reflux. The ester is then hydrolyzed and purified to give 8-chloro-2,3-dimethoxydibenzo(b,f)thiepin-10(11H)-one (m.p. 178-179°C).
Reduction to Alcohol: Sodium borohydride in aqueous alkaline medium reduces the ketone to 8-chloro-10-hydroxy-2,3-dimethoxy-10,11-dihydrodibenzo(b,f)thiepin, which crystallizes from benzene-light petroleum (m.p. 125-127°C).
Chlorination: Treatment of the alcohol with anhydrous hydrogen chloride in dichloromethane at 0°C converts it to 8,10-dichloro-2,3-dimethoxy-10,11-dihydrodibenzo(b,f)thiepin (m.p. 139-141°C).
Introduction of the 4-Methylpiperazino Group
- The dichloro compound is reacted with 1-methylpiperazine by warming until a homogeneous solution forms, then allowed to stand for 48 hours and refluxed for 8 hours. After work-up involving benzene extraction, acid-base washing, and drying, the crude base is purified by crystallization from benzene-light petroleum (m.p. 109-172°C).
Formation of the Methanesulphonate Salt
Optional Functional Group Modifications
Demethylation: Boron tribromide in chloroform can demethylate the dimethoxy groups to dihydroxy derivatives, with isolation of the dihydrobromide salt (m.p. 173-175°C).
Oxidation: Treatment of the dimethoxy base with hydrogen peroxide yields the N-oxide derivative, isolated as dihydrochloride dihydrate crystals (m.p. 177-179°C).
Summary Table of Key Preparation Steps
| Step | Reactants/Conditions | Product | Yield/Notes | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 2-iodo-4,5-dimethoxyphenylacetic acid + 4-chlorothiophenol, KOH, Cu, reflux | 2-(4-chlorophenylthio)-4,5-dimethoxyphenylacetic acid | 47.1 g purified | 131-133 |
| 2 | Phosphorus pentoxide, benzene, reflux | 8-chloro-2,3-dimethoxydibenzo(b,f)thiepin-10(11H)-one | 23.0 g purified | 178-179 |
| 3 | Sodium borohydride reduction | 8-chloro-10-hydroxy-2,3-dimethoxy-10,11-dihydrodibenzo(b,f)thiepin | 19.0 g purified | 125-127 |
| 4 | Anhydrous HCl in dichloromethane | 8,10-dichloro-2,3-dimethoxy-10,11-dihydrodibenzo(b,f)thiepin | Quantitative yield | 139-141 |
| 5 | 1-methylpiperazine, reflux | 8-chloro-2,3-dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin (base) | 15.0 g crude base purified | 109-172 (range) |
| 6 | Methanesulphonic acid, ethanol/ether | This compound (salt) | Crystalline salt | 188.5-189.5 |
Research Results and Notes
The preparation method is well-documented in patent CA1051896A, which provides comprehensive experimental details, reaction conditions, and purification techniques.
The key step involves nucleophilic substitution of the 10-chloro position by 1-methylpiperazine, which proceeds efficiently under reflux.
Salt formation with methanesulphonic acid improves compound stability and crystallinity, facilitating characterization and potential pharmaceutical formulation.
Additional functional group modifications (demethylation, oxidation) allow structural diversification for research or therapeutic optimization.
The synthetic route emphasizes careful control of reaction conditions, particularly temperature and reaction times, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Applications in Medicinal Chemistry
-
Dopamine Receptor Antagonism :
- This compound acts primarily as a dopamine D2 receptor antagonist. Research indicates that it may influence dopaminergic pathways, making it relevant in the treatment of conditions such as schizophrenia and other psychotic disorders .
- A study highlighted its effectiveness in receptor binding profiles, suggesting that it can serve as a lead compound in the development of new antipsychotic medications .
-
Pharmacological Studies :
- Various studies have documented the pharmacological effects of Clorotepine methanesulfonate. For instance, it has been investigated for its potential to modulate neurotransmitter systems, particularly in the context of mood disorders and schizophrenia .
- The compound has been shown to exhibit significant binding affinity towards serotonin receptors alongside dopamine receptors, indicating a multifaceted mechanism of action .
Case Studies
- Antipsychotic Activity :
- Molecular Modeling Studies :
Data Tables
| Activity Type | Description |
|---|---|
| D2 Receptor Antagonism | Significant antagonist activity |
| Serotonin Receptor Binding | Moderate binding affinity observed |
| Antipsychotic Efficacy | Reduction in psychotic symptoms in animal models |
Mechanism of Action
The compound exerts its effects primarily by antagonizing dopamine and serotonin receptors. It binds to these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is crucial for its potential therapeutic effects in treating conditions such as schizophrenia and depression .
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula: C₂₀H₂₄ClN₂O₃S₂ (calculated based on related analogs in ).
- Substituents: Chlorine at position 8 enhances receptor affinity, while the methanesulphonate group improves solubility and pharmacokinetics.
Comparison with Structurally Similar Compounds
Structural Analogs in the Dibenzo[b,f]thiepin Family
Table 1: Key Structural and Physical Properties
Structural-Activity Relationship (SAR) Insights :
- Chlorine vs. Methylthio: The 8-chloro substituent (target compound) may enhance dopamine D₂ receptor antagonism compared to methylthio analogs, as seen in phenothiazine derivatives .
- Methanesulphonate Counterion: Improves aqueous solubility compared to non-ionic analogs (e.g., 1526-83-6), facilitating formulation .
Pharmacological Comparison with Phenothiazine Derivatives
Table 2: Receptor Binding and Clinical Use
Key Differences :
- Methanesulphonate analogs (e.g., target compound) show improved metabolic stability over edisylate salts ().
Biological Activity
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazinium methanesulphonate, commonly referred to as Octoclothepin, is a compound belonging to the dibenzothiepin class of drugs. It exhibits significant biological activity, particularly in the context of neuropharmacology and psychopharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25ClN2O4S
- Molecular Weight : 460.97 g/mol
- CAS Number : 4789-68-8
- Solubility : Soluble in aqueous solutions with a concentration of over 21 mg/mL in 2-hydroxypropyl-β-cyclodextrin .
Octoclothepin primarily acts as a dopamine antagonist, specifically targeting D2 dopamine receptors. This mechanism is crucial for its therapeutic effects in treating various psychiatric disorders. The compound's structure allows it to effectively block dopamine pathways, which is a common approach in antipsychotic medications.
Key Mechanisms:
- Dopamine Receptor Antagonism : Inhibition of D2 receptors reduces dopaminergic activity, which is beneficial in managing symptoms of schizophrenia and other psychotic disorders.
- Serotonin Receptor Interaction : There is evidence suggesting that Octoclothepin may also interact with serotonin receptors, contributing to its mood-stabilizing effects.
Biological Activity
The biological activity of Octoclothepin has been documented through various studies focusing on its pharmacological effects:
- Antipsychotic Effects : Clinical trials have demonstrated the efficacy of Octoclothepin in reducing psychotic symptoms in patients with schizophrenia. A notable study indicated a significant decrease in positive and negative symptoms compared to placebo .
- Neuroprotective Properties : Research has indicated that Octoclothepin may possess neuroprotective qualities, potentially mitigating neurodegeneration associated with chronic stress and other neuropsychiatric conditions .
- Impact on Behavior : Animal studies have shown that Octoclothepin administration leads to alterations in behavior consistent with decreased anxiety and improved cognitive function .
Case Studies
Several case studies highlight the clinical relevance of Octoclothepin:
- Case Study 1 : A double-blind randomized trial involving 120 patients diagnosed with schizophrenia showed that those treated with Octoclothepin experienced a 50% reduction in symptom severity over 12 weeks compared to the placebo group .
- Case Study 2 : A cohort study assessing the long-term effects of Octoclothepin on cognitive function reported sustained improvements in memory and executive function among participants over a one-year follow-up period .
Table 1: Pharmacological Profile of Octoclothepin
| Property | Value |
|---|---|
| Molecular Weight | 460.97 g/mol |
| Solubility | >21 mg/mL (aqueous) |
| D2 Receptor Affinity | High |
| Serotonin Interaction | Moderate |
Table 2: Clinical Outcomes from Case Studies
| Study Type | Sample Size | Duration | Symptom Reduction (%) |
|---|---|---|---|
| Randomized Controlled Trial | 120 | 12 weeks | 50 |
| Cohort Study | 80 | 12 months | 30 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can intermediates be characterized?
- Methodology : Synthesis typically involves nucleophilic substitution reactions between dibenzo[b,f]thiepin derivatives and methylpiperazine. For example, intermediates like 10,11-dihydro-8-chlorodibenzo[b,f]thiepin can be reacted with 4-methylpiperazine under reflux in anhydrous solvents (e.g., xylene or toluene) . Key intermediates should be purified via recrystallization (ethanol or acetone) and characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (physiological conditions) at 40°C/75% RH. Monitor degradation via HPLC-UV or LC-MS, tracking peaks for hydrolytic byproducts (e.g., cleavage of the methanesulphonate group or piperazine ring oxidation) . Compare results with structurally related phenothiazine derivatives, which often show sensitivity to light and acidic conditions .
Q. What in vitro assays are suitable for preliminary toxicity screening?
- Methodology : Use cell viability assays (e.g., MTT or resazurin) in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines. Include positive controls like chlorpromazine derivatives, which share structural motifs (dibenzo[b,f]thiepin core) and are known to induce mitochondrial toxicity at micromolar concentrations . Assess membrane integrity via lactate dehydrogenase (LDH) leakage assays.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for large-scale synthesis?
- Methodology : Employ quantum chemical calculations (DFT or ab initio methods) to model transition states and identify rate-limiting steps. For example, calculate activation energies for nucleophilic substitution at the 10-position of the dibenzo[b,f]thiepin scaffold. Use software like COMSOL Multiphysics to simulate solvent effects and optimize reaction conditions (e.g., solvent polarity, temperature gradients) . Validate predictions with small-batch experiments using design-of-experiments (DoE) protocols .
Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo studies?
- Methodology : Cross-validate binding assays using radioligand displacement (e.g., [³H]spiperone for dopamine D2 receptors) and functional assays (e.g., cAMP inhibition). If discrepancies arise, consider pharmacokinetic factors: measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (in situ perfusion models). Compare with structurally analogous compounds like methiothepin, which exhibits high affinity for serotonin receptors but poor bioavailability due to efflux transporters .
Q. How can researchers elucidate the role of the methanesulphonate counterion in pharmacological activity?
- Methodology : Synthesize the free base (4-methylpiperazine derivative) and compare solubility, crystallinity, and bioactivity with the methanesulphonate salt. Use powder X-ray diffraction (PXRD) to analyze salt forms and differential scanning calorimetry (DSC) to assess thermal stability. Conduct molecular dynamics simulations to study ion-pair interactions in aqueous environments, correlating results with dissolution profiles and in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
